molecular formula C7H7BrFNO2S B6259625 N-(5-bromo-2-fluorophenyl)methanesulfonamide CAS No. 710348-24-6

N-(5-bromo-2-fluorophenyl)methanesulfonamide

Cat. No. B6259625
CAS RN: 710348-24-6
M. Wt: 268.1
InChI Key:
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Description

N-(5-bromo-2-fluorophenyl)methanesulfonamide, commonly referred to as NFBMS, is an organic compound with a wide range of applications in the fields of pharmaceuticals, agrochemicals, and biochemistry. NFBMS is a versatile compound that has been used in the synthesis of a variety of molecules, such as drugs, pesticides, and other organic compounds. Additionally, NFBMS has been studied for its potential to act as a catalyst in various chemical reactions.

Scientific Research Applications

NFBMS has been studied for its potential applications in pharmaceuticals, agrochemicals, and biochemistry. In pharmaceuticals, NFBMS has been studied for its potential to act as a catalyst in the synthesis of various drugs, such as antifungals, antibiotics, and anti-inflammatories. In agrochemicals, NFBMS has been studied for its potential to act as a catalyst in the synthesis of various pesticides and herbicides. In biochemistry, NFBMS has been studied for its potential to act as a catalyst in the synthesis of various organic compounds.

Mechanism of Action

NFBMS acts as a catalyst in various chemical reactions due to its ability to form strong hydrogen bonds with other molecules. These hydrogen bonds allow NFBMS to interact with other molecules and facilitate the transfer of electrons from one molecule to another. This electron transfer allows NFBMS to act as a catalyst in various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of NFBMS are currently unknown. However, due to its ability to act as a catalyst in various chemical reactions, it is likely that NFBMS could have the potential to affect biochemical and physiological processes in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using NFBMS in laboratory experiments is its ability to act as a catalyst in various chemical reactions. This allows for faster and more efficient synthesis of various molecules. The main limitation of using NFBMS in laboratory experiments is its potential to cause unwanted side reactions. Therefore, it is important to use NFBMS in a controlled environment to avoid unwanted side reactions.

Future Directions

The potential future directions for NFBMS research include:
1. Investigating the potential of NFBMS to act as a catalyst in the synthesis of various drugs, pesticides, and other organic compounds.
2. Studying the biochemical and physiological effects of NFBMS.
3. Developing more efficient and cost-effective methods for synthesizing NFBMS.
4. Investigating the potential of NFBMS to act as a catalyst in various chemical reactions.
5. Developing methods to reduce the potential for unwanted side reactions when using NFBMS in laboratory experiments.
6. Investigating the potential of NFBMS to act as a catalyst in the synthesis of various polymers.
7. Developing methods to improve the stability of NFBMS in various environments.
8. Investigating the potential of NFBMS to act as a catalyst in the synthesis of various nanomaterials.
9. Developing methods to improve the solubility of NFBMS in various solvents.
10. Investigating the potential of NFBMS to act as a catalyst in the synthesis of various pharmaceuticals.

Synthesis Methods

NFBMS can be synthesized from two different methods. The first method involves the reaction of 5-bromo-2-fluorophenylmethanesulfonamide with sodium hydroxide. This reaction produces NFBMS and sodium bromide as the by-products. The second method involves the reaction of 5-bromo-2-fluorophenylmethanesulfonamide with sodium chloride. This reaction produces NFBMS and sodium fluoride as the by-products. Both methods have been found to be effective in producing NFBMS in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-bromo-2-fluorophenyl)methanesulfonamide involves the reaction of 5-bromo-2-fluoroaniline with methanesulfonyl chloride in the presence of a base to form the corresponding N-(5-bromo-2-fluorophenyl)methanesulfonamide.", "Starting Materials": [ "5-bromo-2-fluoroaniline", "Methanesulfonyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 5-bromo-2-fluoroaniline in a suitable solvent (e.g. dichloromethane) and add a base (e.g. triethylamine) to the solution.", "Step 2: Slowly add methanesulfonyl chloride to the solution while stirring at a low temperature (e.g. 0-5°C).", "Step 3: Continue stirring the reaction mixture at room temperature for several hours.", "Step 4: Quench the reaction by adding water to the mixture and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by recrystallization or column chromatography." ] }

CAS RN

710348-24-6

Product Name

N-(5-bromo-2-fluorophenyl)methanesulfonamide

Molecular Formula

C7H7BrFNO2S

Molecular Weight

268.1

Purity

95

Origin of Product

United States

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